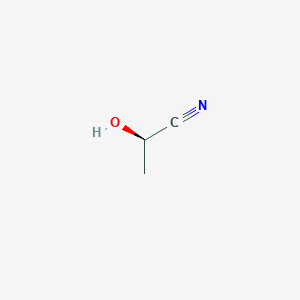
(r)-2-Hydroxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
®-2-Hydroxypropanenitrile can be synthesized through several methods. One common method involves the reaction of acetone with hydrogen cyanide in the presence of a chiral catalyst. This reaction produces ®-2-Hydroxypropanenitrile with high enantiomeric purity. The reaction conditions typically include low temperatures and the use of a solvent such as methanol or ethanol.
Industrial Production Methods
In industrial settings, ®-2-Hydroxypropanenitrile is produced using similar methods but on a larger scale. The process involves the continuous addition of hydrogen cyanide to acetone in a reactor, followed by purification steps to isolate the desired product. The use of chiral catalysts is crucial to ensure the production of the ®-enantiomer with high purity.
化学反応の分析
Types of Reactions
®-2-Hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-2-Hydroxypropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-2-Hydroxypropanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to other bioactive compounds. The pathways involved in its action include enzymatic reactions that convert it into active metabolites.
類似化合物との比較
Similar Compounds
(S)-2-Hydroxypropanenitrile: The enantiomer of ®-2-Hydroxypropanenitrile, which has different biological activities.
2-Hydroxybutanenitrile: A similar compound with an additional carbon atom in the chain.
2-Hydroxy-2-methylpropanenitrile: A structurally similar compound with a methyl group substitution.
Uniqueness
®-2-Hydroxypropanenitrile is unique due to its chiral nature and its ability to serve as a versatile intermediate in organic synthesis. Its high enantiomeric purity makes it valuable in the production of enantiomerically pure pharmaceuticals and other bioactive compounds.
特性
分子式 |
C3H5NO |
|---|---|
分子量 |
71.08 g/mol |
IUPAC名 |
(2R)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m1/s1 |
InChIキー |
WOFDVDFSGLBFAC-GSVOUGTGSA-N |
異性体SMILES |
C[C@H](C#N)O |
正規SMILES |
CC(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


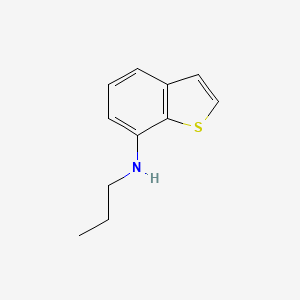

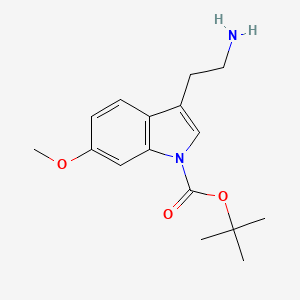
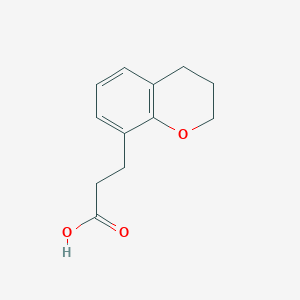

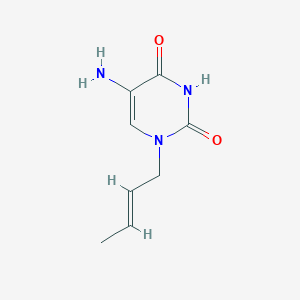

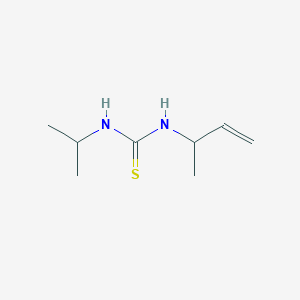
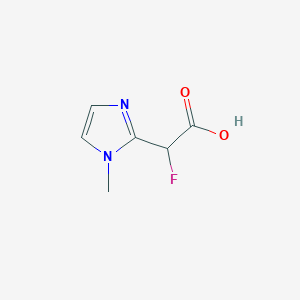
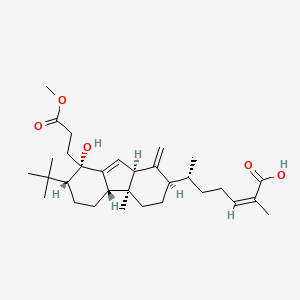
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
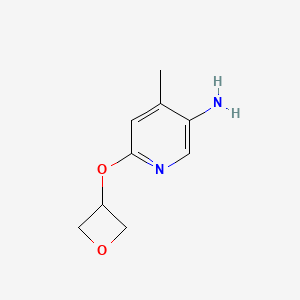
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)

